molecular formula C21H32N2O5S B2427508 3-cyclohexyl-N-(2,5-dimethoxyphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)propanamide CAS No. 338963-11-4

3-cyclohexyl-N-(2,5-dimethoxyphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)propanamide

Cat. No.: B2427508
CAS No.: 338963-11-4
M. Wt: 424.56
InChI Key: UMPWGKCDPPKLGA-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(2,5-dimethoxyphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)propanamide is a useful research compound. Its molecular formula is C21H32N2O5S and its molecular weight is 424.56. The purity is usually 95%.
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Properties

IUPAC Name

3-cyclohexyl-N-(2,5-dimethoxyphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O5S/c1-27-17-8-9-20(28-2)18(15-17)22-21(24)19(14-16-6-4-3-5-7-16)23-10-12-29(25,26)13-11-23/h8-9,15-16,19H,3-7,10-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPWGKCDPPKLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(CC2CCCCC2)N3CCS(=O)(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H/13C NMR identifies key groups:
    • Cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) .
    • Dimethoxyphenyl aromatic protons (δ 6.7–7.1 ppm) .
    • Thiazinane-dioxide S=O groups (δ 3.5–4.0 ppm) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O) and ~1150 cm⁻¹ (S=O) confirm functional groups .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) verify purity (>98%) .

How can computational modeling predict biological interactions, and what validation is required?

Q. Advanced Research Focus

  • Molecular Docking : Tools like AutoDock Vina model binding to targets (e.g., enzymes), prioritizing hydrophobic interactions with the cyclohexyl group and hydrogen bonding with the dimethoxyphenyl moiety .
  • Validation : Compare docking scores with in vitro assays (e.g., IC50 values from enzyme inhibition studies). Discrepancies >10% require re-evaluating force-field parameters .

What strategies resolve contradictions between crystallographic and spectroscopic data?

Q. Advanced Research Focus

  • X-ray Crystallography : Use SHELXL for refinement; R-factors <5% indicate high accuracy .
  • Dynamic Effects : Temperature-dependent NMR (e.g., 298 K vs. 100 K) assesses conformational flexibility in solution versus crystal states .
  • Validation Tools : Cross-check NMR-derived torsional angles with crystallographic data using programs like Mercury .

How can researchers minimize by-products during thiazinane-dioxide synthesis?

Q. Advanced Research Focus

  • Controlled Stoichiometry : Limit excess reagents (e.g., DMDAAC) to prevent polymerization .
  • Low-Temperature Reactions : Conduct coupling steps at 0–5°C to suppress side reactions .
  • Acid Scavengers : Add sodium acetate (1.2 equiv) to neutralize HCl by-products during acylation .

What experimental designs are suitable for structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Analog Synthesis : Replace the cyclohexyl group with adamantyl or tert-butyl variants to study steric effects .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., IC50) and correlate with computational LogP values to assess hydrophobicity-activity trends .

How can degradation products be identified and characterized?

Q. Advanced Research Focus

  • Forced Degradation : Expose the compound to acidic (HCl, 1M), basic (NaOH, 1M), and oxidative (H2O2, 3%) conditions at 40°C for 24 hours .
  • LC-MS Analysis : Use high-resolution mass spectrometry to identify degradation fragments (e.g., loss of thiazinane-dioxide, m/z ~180) .

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